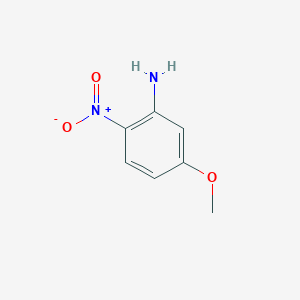

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal

説明

Abscisic aldehyde is an apo carotenoid sesquiterpenoid and an enal.

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been utilized in various synthetic processes. For example, it was used in the synthesis of strobilurin B, an important agricultural fungicide (Popovsky, Stepanov, & Grigorieva, 2012). Additionally, it plays a role in the asymmetric and diastereoselective synthesis of complex organic molecules, demonstrating its versatility in organic chemistry (Narkevitch, Vogel, & Schenk, 2002).

Role in Metabolite Synthesis

- This compound is a key intermediate in the synthesis of metabolites like retinoic acid, which has significant biological and medical relevance (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).

Applications in Perfumery

- In perfumery, derivatives of this compound have been synthesized for their unique woody-ambery odor properties, indicating its potential in fragrance chemistry (Kraft & Popaj, 2008).

Utility in Plant Hormone Derivative Synthesis

- It is used in the preparation of enantiomerically pure derivatives of abscisic acid, a plant hormone involved in many plant developmental processes (Ward & Gai, 1997). This highlights its significance in agricultural research and development.

Importance in Terpene Chemistry

- The compound is significant in the study of terpenes, especially in understanding the oxidation products of terpenes, which are vital components of many natural products and pharmaceuticals (Cocker, Crowley, & Srinivasan, 1973).

Role in Antibiotic Synthesis

- It has been used in model studies for the synthesis of milbemycin β3, an antibiotic compound, illustrating its potential in medicinal chemistry (Attwood, Barrett, & Florent, 1981).

作用機序

Target of Action

The primary targets of (+/-)-abscisic aldehyde, also known as (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, are the Aldehyde Dehydrogenases (ALDHs) . ALDHs are a family of enzymes that catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids . They play a crucial role in detoxifying aldehydes, which can be toxic when they accumulate in excess .

Mode of Action

The interaction of (+/-)-abscisic aldehyde with its targets involves oxidation . The oxidation of aldehydes occurs through the reversible nucleophilic addition of water to the carbonyl to form a gem-diol functional group . One of the OH groups of the gem-diol is oxidized to create a carbonyl (C=O), thereby forming a carboxylic acid . This process is important in regulating the homeostasis of aldehydes .

Biochemical Pathways

The action of (+/-)-abscisic aldehyde affects several biochemical pathways. Aldehydes are intermediates in several fundamental metabolic pathways and are produced in response to various stresses . They may react with proteins and nucleic acids, thus destroying their functions, which consequently leads to cell death . The activity of aldehyde dehydrogenases is important in regulating the homeostasis of aldehydes .

Pharmacokinetics

The pharmacokinetics of (+/-)-abscisic aldehyde involve its metabolism by Aldehyde Oxidase (AO) . AO is an important drug metabolizing enzyme, and human AO is much more active than rodent AO . Metabolic products from AO-catalyzed oxidation are generally nonreactive and often have much lower solubility .

Result of Action

The molecular and cellular effects of (+/-)-abscisic aldehyde’s action involve damage to DNA , cross-linking of DNA and proteins , and lipid peroxidation . These effects can lead to genotoxicity and cytotoxicity via stalling the DNA replication fork and/or reducing the fidelity of DNA replication and transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-abscisic aldehyde. For instance, the survival of Echinococcus spp. eggs, the population dynamics and spatial distribution of the hosts of Echinococcus, and human exposure risk are all directly or indirectly affected by natural environmental factors . .

生化学分析

Biochemical Properties

The role of (+/-)-abscisic aldehyde in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is diverse, ranging from binding interactions to modulation of enzymatic activity .

Cellular Effects

(+/-)-Abscisic aldehyde has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can alter cell behavior and functionality, contributing to its overall biological role .

Molecular Mechanism

The molecular mechanism of action of (+/-)-abscisic aldehyde involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions allow (+/-)-abscisic aldehyde to exert its effects and influence biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-abscisic aldehyde change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These temporal effects provide insights into how the compound behaves over extended periods and under different conditions .

Dosage Effects in Animal Models

The effects of (+/-)-abscisic aldehyde vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects help to establish safe and effective dosage ranges for the compound .

Metabolic Pathways

(+/-)-Abscisic aldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in metabolism and its potential effects on metabolic health .

Transport and Distribution

The transport and distribution of (+/-)-abscisic aldehyde within cells and tissues involve various transporters and binding proteins . These factors influence the compound’s localization and accumulation, affecting its availability and activity within different parts of the cell .

Subcellular Localization

The subcellular localization of (+/-)-abscisic aldehyde can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles . Understanding this localization can provide insights into how the compound functions at the subcellular level .

特性

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-WXLRGLDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。